3-Bromo-6-hydrazinyl-2-methylpyridine
Description
Properties
IUPAC Name |
(5-bromo-6-methylpyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-5(7)2-3-6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIMBATZAFAPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682499 | |
| Record name | 3-Bromo-6-hydrazinyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39919-66-9 | |
| Record name | 3-Bromo-6-hydrazinyl-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-hydrazinyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-6-hydrazinyl-2-methylpyridine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Novel Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Their versatile reactivity and inherent biological relevance make them privileged scaffolds in the development of novel therapeutics and functional materials. This guide delves into the specifics of a lesser-documented yet highly promising compound: 3-Bromo-6-hydrazinyl-2-methylpyridine . As a molecule featuring a unique arrangement of a bromine atom, a reactive hydrazinyl group, and a methyl substituent on a pyridine core, it stands as a versatile building block for further chemical exploration. This document serves as a technical primer, consolidating predicted properties, a plausible and detailed synthetic route from commercially available precursors, and an expert perspective on its potential applications.
Compound Identification and the Significance of the CAS Number
The absence of a CAS number underscores the compound's novelty and the opportunity for original research. For researchers who successfully synthesize and characterize this molecule, the process of obtaining a CAS number involves submitting detailed information about the substance's identity, including its structure, molecular formula, and supporting analytical data (e.g., NMR, MS, elemental analysis) to the Chemical Abstracts Service. This formal registration is a critical step for its recognition and tracking in the global chemical and regulatory landscape.
Predicted Physicochemical Properties
While experimental data for this compound is not available, we can extrapolate its key properties based on the known data of its structural analogues, primarily 3-Bromo-2-methylpyridine (CAS 38749-79-0) and related hydrazinylpyridines.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₆H₇BrN₄ | Derived from the constituent atoms: a pyridine ring (C₅H₃N), a methyl group (CH₃), a bromine atom (Br), and a hydrazinyl group (NHNH₂). |
| Molecular Weight | ~215.05 g/mol | Calculated based on the atomic weights of the constituent elements. |
| Appearance | Likely a pale yellow to brown solid | Hydrazinyl-containing aromatic compounds are often crystalline solids with some color due to potential oxidation. The related (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE is a crystalline powder. |
| Melting Point | Expected to be a solid with a defined melting point | The introduction of the polar hydrazinyl group, capable of hydrogen bonding, would likely result in a higher melting point compared to its liquid precursor, 3-Bromo-2-methylpyridine. |
| Boiling Point | High, likely to decompose before boiling at atmospheric pressure | The presence of the hydrazinyl group significantly increases intermolecular forces, leading to a high boiling point. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | The pyridine nitrogen and hydrazinyl group can engage in hydrogen bonding, affording some aqueous solubility, while the brominated aromatic ring ensures solubility in organic solvents. |
| pKa | The pyridine nitrogen will be basic, and the hydrazinyl group will also have basic character. | The exact pKa values would require experimental determination, but the presence of multiple basic centers is a key feature for its potential use as a ligand or in salt formation. |
Proposed Synthesis: A Practical and Evidence-Based Approach
The synthesis of this compound can be strategically achieved through nucleophilic aromatic substitution (SNAr). The most viable and economically sound approach utilizes a commercially available, di-halogenated precursor.
3.1. Recommended Precursor: 3-Bromo-6-chloro-2-methylpyridine
The recommended starting material is 3-Bromo-6-chloro-2-methylpyridine (CAS No. 132606-40-7), which is readily available from various chemical suppliers.[1][2][3] This precursor offers a distinct reactivity profile that is key to the success of the proposed synthesis.
Causality of Precursor Choice: In the pyridine ring, positions 2 and 6 (ortho and para to the nitrogen atom) are electron-deficient and thus highly activated towards nucleophilic attack. The chlorine atom at the 6-position is significantly more labile than the bromine atom at the 3-position in an SNAr reaction. This differential reactivity allows for the selective displacement of the chlorine atom by a nucleophile, leaving the bromine atom intact for potential subsequent cross-coupling reactions.
3.2. Synthetic Workflow
The proposed synthesis involves the reaction of 3-Bromo-6-chloro-2-methylpyridine with hydrazine hydrate.
Caption: Proposed synthesis of this compound.
3.3. Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps for reaction, work-up, and purification.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-6-chloro-2-methylpyridine (1.0 eq).
-
Add a suitable solvent such as ethanol or 1-propanol (approximately 10-20 mL per gram of the starting material).
-
To this suspension, add hydrazine hydrate (N₂H₄·H₂O) in excess (typically 5-10 equivalents). The use of excess hydrazine drives the reaction to completion and can also act as a base to neutralize the HCl byproduct.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, and wash it with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
-
3.4. Alternative Precursor: 3,6-Dibromo-2-methylpyridine
An alternative starting material is 3,6-Dibromo-2-methylpyridine (CAS No. 39919-65-8).[4] While also commercially available, the reactivity of the two bromine atoms is more similar than the chloro and bromo substituents in the previous precursor, which could potentially lead to a mixture of products, including the di-substituted product, making purification more challenging. However, with careful control of reaction conditions (e.g., temperature, stoichiometry of hydrazine), selective substitution at the more activated 6-position may still be achievable.
Reactivity and Potential Applications in Drug Development
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules.
4.1. The Hydrazinyl Group as a Reactive Hub
The hydrazinyl moiety is a powerful functional group in medicinal chemistry. It can readily react with aldehydes and ketones to form stable hydrazones. This reaction is a cornerstone of combinatorial chemistry for building libraries of drug-like molecules. Furthermore, the hydrazinyl group is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as:
-
Pyrazoles and Pyrazolones: By reacting with 1,3-dicarbonyl compounds.
-
Triazoles: Through various cyclization strategies.
-
Pyridazines: Via condensation with dicarbonyl compounds.
These heterocyclic motifs are prevalent in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
4.2. The Bromine Atom: A Handle for Cross-Coupling
The bromine atom at the 3-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: With boronic acids or esters to introduce new aryl or alkyl groups.
-
Heck Coupling: With alkenes.
-
Buchwald-Hartwig Amination: To form new C-N bonds.
-
Sonogashira Coupling: With terminal alkynes.
This dual functionality—a reactive hydrazinyl group and a cross-coupling-ready bromine atom—allows for a modular and divergent approach to synthesizing a wide array of complex molecules with potential therapeutic applications.
Caption: Potential synthetic pathways from this compound.
Safety and Handling
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling based on the hazards of its precursors and related compounds is mandatory.
-
3-Bromo-6-chloropyridine derivatives are often classified as toxic if swallowed, causing skin irritation, and serious eye damage.[5][6]
-
Hydrazine is a known carcinogen and is highly toxic and corrosive.
-
Aromatic bromides can be irritants.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound represents an untapped resource for medicinal chemists and materials scientists. While its formal characterization is yet to be widely reported, its synthesis is readily achievable from commercially available starting materials. The dual reactivity of the hydrazinyl and bromo moieties provides a powerful platform for the creation of diverse molecular libraries. It is our expert opinion that this compound holds significant potential as a key intermediate in the discovery of novel kinase inhibitors, antimicrobial agents, and other therapeutics, as well as in the development of new functional materials. The detailed synthetic protocol and predictive analysis provided herein are intended to empower researchers to explore the full potential of this promising molecule.
References
-
IndiaMART. (n.d.). 3 Bromo 6 Chloro 2 Methylpyridine. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). Manufacturer's Guide to 3,6-Dibromo-2-Methylpyridine: Synthesis, Safety & Market Prospects. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-6-chloropyridine-2-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]
Sources
- 1. 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-6-hydrazinyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Prudence Required for Hydrazinyl-Pyridines
3-Bromo-6-hydrazinyl-2-methylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted hydrazinyl-pyridine, it serves as a versatile building block for the synthesis of a wide array of more complex molecules, including potential therapeutic agents. The unique electronic and structural properties imparted by the bromine atom, the methyl group, and the reactive hydrazinyl moiety make it a valuable synthon. However, the very reactivity that makes this compound synthetically useful also necessitates a rigorous and well-informed approach to its handling and safety. This guide provides a comprehensive overview of the safety precautions, handling procedures, and disposal methods for this compound, drawing from data on structurally related compounds to formulate a robust safety protocol in the absence of specific data for this exact molecule.
Deconstructing the Hazard Profile: A Composite Risk Assessment
The Bromopyridine Core: Substituted bromopyridines are known to be irritants. Contact with skin and eyes can cause irritation, and inhalation may lead to respiratory tract irritation.[1]
The Hydrazinyl Moiety - A High-Hazard Functional Group: The primary toxicological concern arises from the hydrazinyl (-NHNH2) group. Hydrazines as a class of compounds are known for their systemic toxicity.[2][3]
-
Systemic Toxicity: Exposure to hydrazines can have adverse effects on multiple organ systems, including the central nervous system, liver, and kidneys.[2][3][4][5] Short-term exposure through inhalation may cause coughing and irritation of the throat and lungs, while longer-term exposure can lead to more severe organ damage.[2][4][5]
-
Neurological Effects: Ingestion or significant exposure to hydrazines can lead to neurological symptoms such as tremors, seizures, and neuritis (inflammation of the nerves).[2]
-
Carcinogenicity: Many hydrazine derivatives are considered potential occupational carcinogens.[4] Therefore, it is prudent to handle this compound as a suspect carcinogen and minimize exposure.
-
Dermal and Ocular Effects: Hydrazine and its derivatives can be corrosive to the skin and eyes, potentially causing severe burns upon contact.[5]
Quantitative Hazard Data (Based on Structurally Related Compounds)
The following table summarizes key hazard information extrapolated from the SDS of related bromopyridine and hydrazine compounds. It is crucial to treat this data as indicative rather than absolute for this compound.
| Hazard Classification | GHS Hazard Statement (Exemplary) | Source Compound(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Phenylhydrazine, 2-Hydrazinopyridine |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | Phenylhydrazine |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Phenylhydrazine |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Phenylhydrazine |
| Skin Sensitization | H317: May cause an allergic skin reaction | Phenylhydrazine |
| Carcinogenicity | H350: May cause cancer | Phenylhydrazine |
| Respiratory Irritation | H335: May cause respiratory irritation | 2-Hydrazinopyridine[1] |
Engineering Safety: The Hierarchy of Controls
A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE), is essential for handling this compound.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.
Administrative Controls: Safe Work Practices
-
Designated Work Area: All work with this compound should be performed in a designated and clearly marked area to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel handling the compound must receive specific training on its potential hazards and the established safety protocols.
-
Restricted Access: Access to areas where the compound is stored and handled should be restricted to authorized personnel.
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are primary, appropriate PPE is non-negotiable.
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Double-gloving is recommended, especially during transfers and when direct contact is possible.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: In situations where the fume hood may not be sufficient or during spill clean-up, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
Step-by-Step Experimental Workflow: From Receipt to Disposal
The following workflow outlines the critical steps for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Storage and Incompatibility: Maintaining Chemical Stability
-
Storage Conditions: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as these can react exothermically with hydrazines.
Spill Management and First Aid: Preparedness and Response
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal: Environmental Responsibility
All waste containing this compound, including contaminated labware and absorbent materials, must be treated as hazardous waste.[1] Dispose of in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.
Conclusion: A Culture of Safety
The synthetic utility of this compound in advancing drug discovery is significant. However, its potential hazards, particularly those associated with the hydrazine moiety, demand a culture of safety and a proactive approach to risk mitigation. By understanding the compound's hazard profile, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can safely harness the potential of this valuable chemical intermediate.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Hydrazines | ToxFAQs™. Centers for Disease Control and Prevention. Retrieved from [Link]
-
O'Malley, G. F., & O'Malley, R. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
ScienceMadness. (2025, January 18). Safety precautions for hydrazine hydrate. Retrieved from [Link]
-
Clark Seif Clark. (2021, August 19). Hydrazine and Potential Occupational Exposure Risks [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine. PubChem. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hydrazine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
Sources
Methodological & Application
The Versatile Precursor: Application Notes on 3-Bromo-6-hydrazinyl-2-methylpyridine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Its derivatives serve as crucial building blocks for a vast array of heterocyclic compounds with significant biological and physical properties. Among these, 3-Bromo-6-hydrazinyl-2-methylpyridine emerges as a particularly valuable and versatile precursor. Its unique arrangement of a nucleophilic hydrazinyl group, a modifiable bromo substituent, and a methyl group offers multiple reaction pathways for the construction of complex fused heterocyclic systems.
This technical guide provides an in-depth exploration of the utility of this compound in the synthesis of pyrazolopyridines and triazolopyridines, two classes of heterocycles with profound implications in drug discovery and development. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
Before embarking on synthetic transformations, a thorough understanding of the starting material's properties and safe handling procedures is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈BrN₃ |
| Molecular Weight | 202.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). Limited solubility in water. |
| Reactivity | The hydrazinyl group is a potent nucleophile. The bromo group can participate in cross-coupling reactions. |
Safety and Handling:
This compound, like many hydrazine derivatives, should be handled with care. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin[1][2]. Ingestion may cause irritation to the mucous membranes[3].
Mandatory Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated area away from oxidizing agents.
Synthesis of the Precursor: this compound
Protocol 1: Synthesis of this compound
This protocol is adapted from the established synthesis of 2-bromo-6-hydrazinylpyridine[4]. The key rationale is the selective displacement of one bromine atom by the highly nucleophilic hydrazine at an elevated temperature. The presence of the methyl group at the 2-position is not expected to significantly alter the electronic properties at the 6-position to prevent this reaction.
Workflow Diagram:
Sources
Application of 3-Bromo-6-hydrazinyl-2-methylpyridine in Agrochemical Synthesis
An Application Guide for Researchers
Abstract
3-Bromo-6-hydrazinyl-2-methylpyridine is a highly functionalized heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its unique molecular architecture, featuring a reactive hydrazinyl group, a strategic bromine atom for cross-coupling, and a pyridine scaffold known for its bioactivity, makes it an ideal starting material for creating diverse compound libraries. This guide provides an in-depth exploration of its application, focusing on the synthesis of pyrazole-based insecticides and discussing its potential for developing fungicides and herbicides. We offer detailed, field-proven protocols, mechanistic insights, and structure-activity relationship (SAR) considerations to empower researchers in the discovery of next-generation crop protection agents.
Introduction: The Strategic Value of this compound
The relentless demand for more effective, selective, and environmentally benign agrochemicals necessitates the exploration of novel chemical scaffolds. This compound emerges as a key intermediate, strategically designed for versatility in synthetic chemistry.
-
The Pyridine Core: The pyridine ring is a privileged structure in agrochemistry, present in numerous commercial insecticides, herbicides, and fungicides.[1][2] Its nitrogen atom can engage in hydrogen bonding and act as a bioisostere for a benzene ring, often improving a molecule's physicochemical properties and biological efficacy.[1]
-
The Hydrazinyl Moiety (-NHNH₂): This functional group is the primary reactive center for building heterocyclic systems. As a potent dinucleophile, it readily undergoes cyclocondensation reactions with 1,3-dielectrophiles (such as β-diketones or α,β-unsaturated carbonyls) to form stable five-membered rings like pyrazoles.[3][4] This reaction is one of the most reliable and high-yielding methods for pyrazole synthesis.[4]
-
The Bromine Atom: Positioned on the pyridine ring, the bromine atom serves two critical roles. First, it influences the electronic properties of the ring, potentially enhancing the biological activity of the final compound. Second, and more importantly, it provides a synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, alkyl, or alkynyl groups to fine-tune the molecule's properties.
-
The Methyl Group: The 2-methyl substituent sterically and electronically influences the pyridine ring, which can impact binding affinity to target proteins and modify the molecule's metabolic stability.
The convergence of these features in a single molecule makes this compound a powerful platform for generating novel agrochemical candidates.
Core Application: Synthesis of Pyrazole-Based Insecticides
Pyrazole derivatives are a cornerstone of modern insecticide discovery, with many commercial products acting on the nervous system of insects.[5] The diacylhydrazine class of insecticides, in particular, has garnered significant attention for its high selectivity and low toxicity profile.[6][7] this compound is an ideal precursor for synthesizing the critical pyridinyl-pyrazole scaffold found in many potent insecticidal molecules.[6][7]
Mechanistic Rationale: The Knorr Pyrazole Synthesis
The reaction between the hydrazinyl group of our starting material and a 1,3-dicarbonyl compound follows the principles of the Knorr pyrazole synthesis, one of the most fundamental methods for constructing this heterocycle.[4]
-
Nucleophilic Attack: The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Condensation: Subsequent dehydration leads to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the remaining carbonyl group.
-
Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.
This reaction is typically high-yielding and proceeds under mild conditions, making it highly attractive for library synthesis and lead optimization.
Workflow for Pyridinyl-Pyrazole Synthesis
The following diagram illustrates the general workflow for synthesizing a target pyridinyl-pyrazole derivative, which can then be further functionalized.
Caption: General workflow for pyrazole synthesis.
Detailed Experimental Protocol
Protocol 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-bromo-3-methylpyridine
This protocol details a representative synthesis of a pyridinyl-pyrazole derivative using acetylacetone as the 1,3-dicarbonyl partner.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% Purity | In-house or Commercial | Starting material |
| Acetylacetone (2,4-Pentanedione) | Reagent Grade, >99% | Sigma-Aldrich, etc. | 1,3-Dicarbonyl substrate |
| Ethanol (EtOH), 200 Proof | Anhydrous | VWR, etc. | Reaction solvent |
| Glacial Acetic Acid (AcOH) | ACS Grade | Fisher Scientific, etc. | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Lab-prepared | For neutralization |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR, etc. | Extraction solvent |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich, etc. | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies, etc. | For column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.16 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous ethanol (40 mL) to dissolve the starting material. To this solution, add acetylacetone (1.10 g, 1.08 mL, 11.0 mmol, 1.1 equiv) followed by glacial acetic acid (0.3 mL, ~5.0 mmol, 0.5 equiv).
-
Causality Note: Glacial acetic acid acts as a catalyst to protonate a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine. An excess is avoided to prevent unwanted side reactions.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL). Stir vigorously for 10 minutes to neutralize the acetic acid. d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Causality Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent to yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-bromo-3-methylpyridine as a solid. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.
Potential Applications in Other Agrochemical Areas
The versatility of the this compound scaffold extends beyond insecticides.
Fungicide Synthesis
Hydrazine and hydrazide moieties are integral components of many antifungal agents.[8] For example, by reacting this compound with thioacylating agents or isothiocyanates, novel thiazole or thiadiazole derivatives with potential fungicidal activity can be synthesized. These scaffolds are known to combat a range of plant pathogens.[8]
Caption: Pathway to potential antifungal agents.
Herbicide and Safener Synthesis
Pyridine-containing molecules are a well-established class of herbicides.[1][9][10] Furthermore, 2-hydrazinylnicotinonitriles have been successfully developed as herbicide safeners, which protect crops from the effects of a herbicide without reducing its efficacy against weeds.[11][12] this compound can be used to synthesize libraries of hydrazones by reacting it with various aldehydes and ketones.[12] These hydrazone derivatives can be screened for both direct herbicidal activity and for their potential as crop safeners.[12]
Structure-Activity Relationship (SAR) Insights
When designing new agrochemicals from this scaffold, the following SAR principles should be considered:
-
Pyrazole Substituents: The groups on the pyrazole ring (e.g., the two methyl groups in Protocol 1) are critical for tuning the molecule's shape, lipophilicity, and binding affinity to the target site. Replacing methyl groups with larger alkyl groups, trifluoromethyl groups, or halogens can dramatically alter insecticidal potency.
-
Pyridine Ring Functionalization: The bromine atom at the 6-position is a prime site for modification via cross-coupling. Introducing different aryl or heteroaryl rings at this position can modulate the compound's spectrum of activity and systemic properties within the plant.
-
The 2-Methyl Group: This group's steric bulk can influence the relative orientation of the pyridine and pyrazole rings, which may be crucial for optimal binding to a target enzyme or receptor.
Conclusion
This compound is a valuable and versatile platform for the synthesis of novel agrochemicals. Its inherent reactivity allows for the straightforward construction of pyridinyl-pyrazole cores, which are central to a proven class of insecticides. The protocols and insights provided herein serve as a foundational guide for researchers to exploit this building block's full potential in developing the next generation of insecticides, fungicides, and herbicides.
References
- Vertex AI Search. (n.d.). Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate.
- Royal Society of Chemistry. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Precision of Chemical Synthesis: Utilizing 3-Bromo-6-hydroxy-2-methylpyridine.
- Semantic Scholar. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity.
- MDPI. (n.d.). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.
- Semantic Scholar. (2025). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
- ResearchGate. (n.d.). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-6-hydrazinylpyridine. PMC.
- National Center for Biotechnology Information. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. NIH.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-3-hydroxy-6-methylpyridine. PMC - NIH.
- National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids.
- National Center for Biotechnology Information. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed Central.
- ResearchGate. (n.d.). 2-Bromo-3-hydroxy-6-methylpyridine.
- National Center for Biotechnology Information. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. PubMed.
- ResearchGate. (2023). 2-Bromo-6-hydrazinylpyridine.
- National Center for Biotechnology Information. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed.
- MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
- ResearchGate. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors.
- ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review.
- Google Patents. (n.d.). Process for the preparation of pyrazole and its derivatives.
- National Center for Biotechnology Information. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. PubMed.
- ResearchGate. (2025). Synthesis and herbicidal activities of acylalanine-containing 3-(pyridin-2-yl)benzothiazol-2-ones.
- Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
Sources
- 1. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step synthesis of 3-bromo-2-methylpyridine from 2-methylpyridine
An Application Note for the Step-by-Step Synthesis of 3-Bromo-2-methylpyridine from 2-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-2-methylpyridine
3-Bromo-2-methylpyridine is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a pyridine ring substituted with both a methyl group and a bromine atom, provides a versatile scaffold for constructing more complex molecules. The bromine atom, in particular, serves as a valuable handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, which are fundamental to the creation of novel carbon-carbon bonds in drug discovery and materials science.
However, the synthesis of 3-bromo-2-methylpyridine is not without its challenges. Direct electrophilic aromatic substitution on the pyridine ring is notoriously difficult due to the electron-deficient nature of the heterocycle. Furthermore, direct bromination of 2-methylpyridine often leads to a mixture of isomers, primarily the desired 3-bromo and the undesired 5-bromo-2-methylpyridine, which are challenging to separate due to their similar physical properties.
This application note provides a detailed, step-by-step protocol for a more selective and controlled synthesis of 3-bromo-2-methylpyridine from 2-methylpyridine. The chosen strategy proceeds via a pyridine N-oxide intermediate. This approach enhances the reactivity of the pyridine ring towards electrophilic substitution and directs the incoming electrophile to the desired position, thus overcoming the primary challenges of the direct bromination method.
Synthetic Strategy: The N-Oxide Route
The synthesis is carried out in three main stages:
-
Oxidation: 2-Methylpyridine is first oxidized to 2-methylpyridine N-oxide. The N-oxide functionality activates the pyridine ring, making it more susceptible to electrophilic attack.
-
Bromination: The 2-methylpyridine N-oxide is then brominated. The N-oxide group directs the incoming bromine atom to the 3-position.
-
Reduction: Finally, the 3-bromo-2-methylpyridine N-oxide is deoxygenated to yield the target compound, 3-bromo-2-methylpyridine.
This multi-step approach ensures a higher yield and purity of the desired product compared to direct bromination methods.
Overall Synthesis Workflow
Caption: A three-step workflow for the synthesis of 3-bromo-2-methylpyridine.
Part 1: Synthesis of 2-Methylpyridine N-oxide
The initial step involves the oxidation of the nitrogen atom in the 2-methylpyridine ring. This is a crucial activation step. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylpyridine in a suitable solvent like dichloromethane (DCM) at 0-5 °C.
-
Reagent Addition: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) in DCM to the flask while maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure. Add water and adjust the pH to 4 with a suitable base to precipitate the by-product, m-chlorobenzoic acid.
-
Extraction and Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 2-methylpyridine N-oxide. The product can be further purified by recrystallization if necessary.
Reagents for Part 1
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Role |
| 2-Methylpyridine | C₆H₇N | 93.13 | -70 | Starting Material |
| m-CPBA | C₇H₅ClO₃ | 172.57 | 92-94 | Oxidizing Agent |
| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | Solvent |
Part 2: Bromination of 2-Methylpyridine N-oxide
With the pyridine ring activated by the N-oxide, electrophilic bromination can proceed under milder conditions than direct bromination of pyridine. The reaction is typically performed in fuming sulfuric acid (oleum).
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: The mechanism of electrophilic bromination on the activated N-oxide.
Protocol
-
Reaction Setup: In a flask suitable for corrosive reagents, carefully add 2-methylpyridine N-oxide to fuming sulfuric acid (oleum) at a controlled temperature (e.g., 0 °C).
-
Bromine Addition: Slowly add liquid bromine to the reaction mixture, ensuring the temperature is maintained.
-
Heating: After the addition is complete, heat the mixture to a moderate temperature (e.g., 80-100°C) for several hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a strong base (e.g., NaOH) to a basic pH. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Part 3: Reduction of 3-Bromo-2-methylpyridine N-oxide
The final step is the deoxygenation of the N-oxide to yield the desired 3-bromo-2-methylpyridine. This can be achieved using various reducing agents, such as phosphorus trichloride (PCl₃) or sulfur dioxide.
Protocol
-
Reaction Setup: Dissolve the crude 3-bromo-2-methylpyridine N-oxide in a suitable solvent (e.g., chloroform or a polar solvent if using SO₂).
-
Reducing Agent Addition: Slowly add the reducing agent (e.g., PCl₃) to the solution at a controlled temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction mixture with water or an aqueous base.
-
Extraction and Isolation: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Purification and Characterization
The crude 3-bromo-2-methylpyridine obtained after the final step is typically purified by silica gel column chromatography.
Purification Protocol
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane and diethyl ether).
-
Elution: Load the adsorbed product onto the column and elute with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain 3-bromo-2-methylpyridine as a colorless oil.
Product Characterization
| Property | Value |
| Appearance | Colorless to light orange clear liquid |
| Molecular Formula | C₆H₆BrN |
| Molecular Weight | 172.03 g/mol |
| Boiling Point | 76 °C / 17 mmHg |
| ¹H NMR (CDCl₃) δ | 2.67 (s, 3H), 6.98-7.03 (m, 1H), 7.78-7.82 (m, 1H), 8.40-8.44 (m, 1H) |
Safety Precautions
-
Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle it only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a face shield. Have a bromine spill kit and a neutralizing agent (e.g., sodium thiosulfate solution) readily available.
-
Fuming Sulfuric Acid (Oleum): Oleum is extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.
-
Organic Solvents: Dichloromethane and diethyl ether are volatile and flammable. Work in a well-ventilated area away from ignition sources.
-
General Handling: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when performing these procedures. Ensure proper waste disposal procedures are followed for all chemical waste.
References
- Eureka | Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine.
-
Wikipedia. (2024). 2-Methylpyridine. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
-
ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38, 173. Retrieved January 28, 2026, from [Link]
-
Homework.Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the.... Retrieved January 28, 2026, from [Link]
Troubleshooting & Optimization
Common impurities in 3-Bromo-6-hydrazinyl-2-methylpyridine and their removal
Welcome to the technical support center for 3-Bromo-6-hydrazinyl-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and handling of this important chemical intermediate. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've completed the synthesis of this compound, but my crude product has a low purity. What are the likely impurities?
A1: The impurity profile of your product is intrinsically linked to the synthetic route employed. A common method for synthesizing this compound is through the nucleophilic aromatic substitution of a 3-bromo-6-halopyridine (where the halo group is typically chloro or fluoro) with hydrazine hydrate. Based on this, the most probable impurities are:
-
Unreacted 3-bromo-6-halopyridine: Incomplete reaction will leave residual starting material. The amount will depend on the reaction time, temperature, and the nature of the leaving group (F > Cl > Br).
-
Bis-(3-bromo-2-methylpyridin-6-yl)hydrazine: This is a common byproduct where the desired product reacts with another molecule of the starting material.
-
3-Bromo-2-methyl-6-hydroxypyridine: This can form if your starting material reacts with water present in the reaction mixture, especially at elevated temperatures.
-
Oxidation Products: Hydrazines are susceptible to air oxidation, which can lead to a variety of colored impurities. This is often observed as a darkening of the product over time.
To begin troubleshooting, it is crucial to first identify the impurities present. A simple Thin Layer Chromatography (TLC) analysis is an excellent starting point.
Q2: How can I effectively monitor the reaction and identify impurities using Thin Layer Chromatography (TLC)?
A2: TLC is an indispensable tool for reaction monitoring and impurity profiling. Due to the polar nature of the hydrazine group, a relatively polar eluent system is typically required.
Recommended TLC Protocol:
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A good starting point is a mixture of Ethyl Acetate and Hexane. A ratio of 1:1 (v/v) is often effective. You may need to adjust the polarity based on your specific impurities. For more polar impurities, you can increase the proportion of ethyl acetate or add a small amount of methanol (e.g., Ethyl Acetate/Methanol 9.5:0.5).
-
Visualization:
-
UV Light (254 nm): The pyridine ring of the product and most aromatic impurities will be UV active.
-
Iodine Staining: Hydrazines and many nitrogen-containing compounds will show up as brown or yellow spots when exposed to iodine vapor.[1]
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent and will visualize compounds that can be oxidized, including the hydrazine moiety, which will appear as yellow-brown spots on a purple background.
-
Interpreting the TLC:
-
The product, this compound, is quite polar and will likely have a lower Rf value (retention factor) than the less polar starting material (3-bromo-6-halopyridine).
-
The bis-substituted byproduct will be less polar than the desired product and thus have a higher Rf.
-
The hydrolysis byproduct (hydroxypyridine) will be more polar than the starting material but its relative polarity to the desired product may vary.
Below is a troubleshooting workflow for identifying impurities via TLC:
Sources
How to avoid common pitfalls in 3-Bromo-6-hydrazinyl-2-methylpyridine synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-6-hydrazinyl-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, avoid common pitfalls, and troubleshoot effectively. Our goal is to provide you with the expertise and validated protocols necessary for a successful and reproducible outcome.
I. Introduction to the Synthesis
The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical intermediates. The primary synthetic route involves the bromination of 2-methylpyridine, followed by nitration, reduction of the nitro group to an amine, diazotization of the resulting amine, and finally, reduction of the diazonium salt to the desired hydrazine product. An alternative pathway involves the nucleophilic substitution of a suitable precursor, such as 3-Bromo-6-chloro-2-methylpyridine, with hydrazine. Each step presents unique challenges that can impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.
Overall Synthesis Workflow
Caption: Overview of the two primary synthetic routes to this compound.
II. Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific issues that may arise during the synthesis, providing insights into their causes and actionable solutions.
Step 1: Bromination of 2-Methylpyridine
Question: My bromination of 2-methylpyridine is resulting in a low yield and a mixture of isomers. How can I improve the regioselectivity and conversion?
Answer: This is a common challenge due to the activating nature of the methyl group and the reaction conditions.
-
Causality: Direct bromination of 2-picoline can be difficult to control, often leading to a mixture of 3-bromo and 5-bromo isomers, as well as polybrominated products. The reaction conditions, particularly temperature and the choice of brominating agent and catalyst, are critical for directing the substitution to the desired 3-position.[1]
-
Solution:
-
Reagent Selection: Using bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) at elevated temperatures (e.g., 100°C) can favor the desired 3-bromo isomer.[1] However, this method can still result in low yields.
-
Alternative Starting Material: Consider starting with a pre-functionalized pyridine ring to direct the bromination. For example, synthesizing 3-bromo-2-methylpyridine from 2-chloro-3-nitropyridine through a multi-step process can offer better control.[1]
-
Temperature Control: Carefully controlling the reaction temperature is crucial. Running the reaction at 130-140°C with bromine in sulfuric acid has been reported to give good yields of 3-bromopyridine.[2]
-
Step 2: Nitration of 3-Bromo-2-methylpyridine
Question: The nitration step is giving me a low yield and significant by-product formation. What are the critical parameters to control?
Answer: Nitration of the pyridine ring is sensitive to temperature and the nitrating agent composition.
-
Causality: The pyridine ring is deactivated towards electrophilic substitution. Harsh nitrating conditions can lead to oxidation and decomposition of the starting material. The position of the nitro group is directed by the existing substituents.
-
Solution:
-
Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is typically used. The ratio of these acids is important.
-
Temperature Management: The reaction should be carried out at a low temperature, typically 0-10°C, to minimize side reactions. The nitrating mixture should be added slowly to a solution of the 3-bromo-2-methylpyridine to maintain temperature control.
-
Post-Reaction Quenching: After the reaction is complete, the mixture should be carefully quenched by pouring it onto ice to prevent overheating during neutralization.
-
Step 3: Reduction of 3-Bromo-2-methyl-6-nitropyridine
Question: I am having trouble with the reduction of the nitro group. The reaction is either incomplete or I am seeing debromination. What is the best reducing agent to use?
Answer: The choice of reducing agent is critical to selectively reduce the nitro group without affecting the bromine substituent.
-
Causality: Strong reducing agents or harsh reaction conditions can lead to hydrodebromination, where the bromine atom is replaced by hydrogen. Incomplete reduction can be due to insufficient reducing agent or deactivation of the catalyst.
-
Solution:
-
Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with hydrogen gas at moderate pressure is effective. The solvent choice (e.g., ethanol, ethyl acetate) can influence the reaction rate.
-
Metal/Acid Reduction: A common and effective method is using a metal like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid. Stannous chloride (SnCl₂) in concentrated HCl is a well-established method for reducing aromatic nitro groups.[3]
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction to ensure complete conversion of the starting material and to avoid over-reduction.
-
Step 4: Diazotization of 3-Bromo-2-methylpyridin-6-amine
Question: My diazotization reaction is not proceeding to completion, and I observe decomposition of the diazonium salt. How can I stabilize the intermediate?
Answer: The instability of diazonium salts is a major pitfall. Strict temperature control and the right reaction medium are essential.
-
Causality: Aryl diazonium salts are generally unstable at temperatures above 5-10°C and can decompose, leading to a variety of by-products. The reaction is an equilibrium, and an excess of acid is required to drive it forward and stabilize the diazonium salt.[4][5]
-
Solution:
-
Low-Temperature Conditions: The reaction must be carried out at low temperatures, typically between 0°C and 5°C, in an ice-salt bath.[5][6]
-
In Situ Generation of Nitrous Acid: Sodium nitrite is added slowly to a solution of the amine in a strong acid (e.g., HCl, H₂SO₄). This generates nitrous acid in situ, which then reacts with the amine.[4]
-
Acid Concentration: A sufficient excess of acid is crucial to maintain a low pH and stabilize the diazonium salt.[7]
-
Immediate Use: The resulting diazonium salt solution should be used immediately in the next step without isolation.
-
Step 5: Reduction of the Diazonium Salt to Hydrazine
Question: The final reduction step to form the hydrazine is giving a very low yield. What are the best practices for this conversion?
Answer: This is often the most challenging step. The choice of reducing agent and the control of reaction conditions are paramount to success.
-
Causality: The diazonium group is highly reactive and can undergo various side reactions. The reduction to a hydrazine requires a mild reducing agent to avoid further reduction to the amine or other by-products.
-
Solution:
-
Reducing Agent: Mild reducing agents are necessary. Sodium bisulfite, stannous chloride, or zinc dust are commonly used.[4][5] Stannous chloride in concentrated hydrochloric acid is a frequently employed method.[3]
-
Addition Protocol: The cold diazonium salt solution should be added slowly to a solution of the reducing agent, also maintained at a low temperature. This helps to control the exothermic reaction and minimize decomposition.
-
pH Control: The pH of the reaction mixture is critical. For reductions with sodium sulfite, the pH needs to be carefully controlled. A method using sodium sulfite in a highly acidic medium has been reported.[8][9]
-
Alternative Reagents: Triphenylphosphine has also been reported as a reagent for the conversion of aryl diazonium salts to aryl hydrazines, followed by hydrolysis.[3]
-
Alternative Route: Nucleophilic Substitution
Question: I am considering the nucleophilic substitution route from 3-Bromo-6-chloro-2-methylpyridine. What are the potential pitfalls of this method?
Answer: This can be a more direct route, but it has its own set of challenges.
-
Causality: The reactivity of the chloro-substituent towards nucleophilic substitution by hydrazine can be influenced by the electronic properties of the pyridine ring.[10][11] Side reactions, such as the formation of di-substituted products or ring-opening, can occur under harsh conditions.
-
Solution:
-
Reaction Conditions: The reaction is typically carried out by heating 3-Bromo-6-chloro-2-methylpyridine with hydrazine hydrate, often in a solvent like ethanol or 1-propanol.[12][13]
-
Temperature and Time: Careful optimization of the reaction temperature and time is necessary to maximize the yield of the monosubstituted product and minimize by-products.
-
Excess Hydrazine: Using a large excess of hydrazine hydrate can help to drive the reaction to completion and minimize the formation of undesired dimers.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, this compound?
A1: The crude product can often be purified by recrystallization. After the reaction, the mixture is typically basified and extracted with an organic solvent. The solvent is then evaporated, and the residue can be recrystallized from a suitable solvent system, such as ethanol/water or an ether/hexane mixture. Column chromatography on silica gel can also be employed for higher purity.[1]
Q2: How stable is this compound? What are the recommended storage conditions?
A2: Aryl hydrazines can be sensitive to air and light and may darken over time. It is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. For long-term storage, refrigeration is advisable.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
Hydrazine: Hydrazine and its hydrate are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Bromine: Bromine is highly corrosive and toxic. Handle it with extreme care in a fume hood.
-
Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive. Use appropriate PPE and handle with care.
Q4: Can I use a different starting material other than 2-methylpyridine?
A4: Yes, alternative starting materials can be used. For instance, starting with 2,6-dibromopyridine and performing a nucleophilic substitution with hydrazine can yield 2-bromo-6-hydrazinylpyridine.[13] Subsequent functionalization at the 3-position would be necessary. The choice of starting material often depends on availability, cost, and the desired regioselectivity.
IV. Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-methylpyridin-6-amine (via Reduction of Nitro Group)
| Reagent | Molar Eq. | Amount |
| 3-Bromo-2-methyl-6-nitropyridine | 1.0 | 10.0 g |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 5.0 | 51.8 g |
| Concentrated Hydrochloric Acid (HCl) | - | 100 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-2-methyl-6-nitropyridine in concentrated hydrochloric acid.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add stannous chloride dihydrate in portions, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully basify the reaction mixture to pH 8-9 with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound (via Diazotization)
| Reagent | Molar Eq. | Amount |
| 3-Bromo-2-methylpyridin-6-amine | 1.0 | 5.0 g |
| Concentrated Hydrochloric Acid (HCl) | - | 50 mL |
| Sodium Nitrite (NaNO₂) | 1.1 | 1.9 g |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 4.0 | 24.0 g |
| Concentrated Hydrochloric Acid (HCl) | - | 50 mL |
Procedure:
-
Diazotization:
-
Dissolve 3-Bromo-2-methylpyridin-6-amine in concentrated HCl in a 250 mL beaker and cool to 0-5°C in an ice-salt bath.
-
In a separate flask, dissolve sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.
-
-
Reduction:
-
In a separate 500 mL flask, dissolve stannous chloride dihydrate in concentrated HCl and cool to 0°C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and carefully basify with a concentrated sodium hydroxide solution to pH 8-9.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Reaction Mechanism: Diazotization and Reduction
Caption: Key steps in the conversion of the amine to the hydrazine via a diazonium intermediate.
V. References
-
CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. (URL: )
-
3-Bromo-2-methylpyridine synthesis - ChemicalBook. (URL: )
-
3 Bromo 6 Chloro 2 Methylpyridine at ₹ 13000/kg | Pyridine Derivatives Powder in Hyderabad | ID: 2855436591133 - IndiaMART. (URL: )
-
Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. (URL: )
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. (URL: )
-
US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. (URL: )
-
Diazotization Reaction Mechanism - BYJU'S. (URL: )
-
Synthesis, Characterisation of Some Novel Purine Derivatives - Journal of Chemical and Pharmaceutical Sciences. (URL: )
-
2-bromopyridine - Organic Syntheses Procedure. (URL: )
-
2-Bromo-6-hydrazinylpyridine - PMC. (URL: )
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: )
-
(PDF) 2-Bromo-3-hydroxy-6-methylpyridine - ResearchGate. (URL: )
-
CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents. (URL: )
-
Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (URL: )
-
Exploring Flow Procedures for Diazonium Formation - PMC - PubMed Central. (URL: )
-
EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents. (URL: )
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: )
-
CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. (URL: )
-
2-Bromo-3-hydroxy-6-methylpyridine - PMC - NIH. (URL: )
-
3-Bromo-2-methylpyridine 97 38749-79-0 - Sigma-Aldrich. (URL: )
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. (URL: )
-
Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones | Request PDF - ResearchGate. (URL: )
-
Diazotisation - Organic Chemistry Portal. (URL: )
-
CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents. (URL: )
-
3-Bromo-6-fluoro-2-methylpyridine | 375368-83-5 | Tokyo Chemical Industry (India) Pvt. Ltd.. (URL: )
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: )
-
DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES by Lorraine Zolton A Dissertation Submitted to the Faculty of the DEPARTMENT OF C. (URL: )
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. (URL: )
-
US4250089A - Process for diazotizing aromatic amines - Google Patents. (URL: )
-
"Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman - Digital Commons@Georgia Southern. (URL: )
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - Arkivoc. (URL: )
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. (URL: )
-
Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction - ResearchGate. (URL: )
-
Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities - ResearchGate. (URL: )
-
2-BROMO-6-HYDRAZINYLPYRIDINE CAS#: 26944-71-8 - ChemicalBook. (URL: )
Sources
- 1. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 3. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 9. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 10. indiamart.com [indiamart.com]
- 11. innospk.com [innospk.com]
- 12. jchps.com [jchps.com]
- 13. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of unexpected byproducts in 3-Bromo-6-hydrazinyl-2-methylpyridine reactions
Technical Support Center: 3-Bromo-6-hydrazinyl-2-methylpyridine Reactions
Welcome to the technical support guide for navigating the complexities of this compound chemistry. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to move beyond simple protocols and provide in-depth, field-tested insights into the causality of unexpected byproduct formation, equipping you with the knowledge to troubleshoot and optimize your reactions effectively.
The unique electronic and steric properties of this compound, stemming from the interplay between the electron-donating hydrazinyl group, the electron-withdrawing bromine atom, and the activating methyl group on the pyridine ring, make it a powerful synthon. However, this nuanced reactivity can also lead to unforeseen side reactions. This guide is structured as a series of frequently encountered challenges in a question-and-answer format to directly address the issues you may face at the bench.
Troubleshooting Guides & FAQs
FAQ 1: My mass spectrometry data shows a peak at M+H+ ~403/405/407, suggesting a dimer of my starting material. What is happening and how can I prevent it?
Answer:
The observation of a mass corresponding to a dimer (C12H12Br2N6) is a common issue when working with arylhydrazines. This byproduct formation is typically the result of oxidative coupling. The hydrazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or certain reaction conditions.
Causality & Mechanism:
The proposed mechanism involves the oxidation of the hydrazine to a diazenyl radical intermediate. Two of these radicals can then couple to form an unstable tetrazene intermediate, which subsequently loses a molecule of nitrogen gas (N₂) to form a stable N-N biphenyl-like dimer. The presence of the bromine atoms results in a characteristic isotopic pattern in the mass spectrum (approximately 1:2:1 for Br2), which is a key diagnostic feature for this byproduct.
Caption: Proposed mechanism for oxidative dimerization.
Troubleshooting & Prevention:
-
Atmospheric Control: The most crucial preventative measure is to run your reactions under an inert atmosphere (Nitrogen or Argon). Degas your solvents prior to use to remove dissolved oxygen.
-
Reagent Purity: Ensure the purity of your starting material. Older batches of hydrazines can sometimes contain oxidized impurities that can propagate the dimerization.
-
Metal Scavenging: If you suspect metal catalysis (e.g., from reagents or the reaction vessel), consider adding a chelating agent like EDTA in trace amounts, if compatible with your reaction chemistry.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of oxidation.
Characterization Protocol:
-
Isolate: The dimer is significantly less polar than the starting hydrazine. It can often be separated from the reaction mixture by flash column chromatography using a hexane/ethyl acetate gradient.
-
Analyze:
-
MS (ESI+): Look for the characteristic triplet isotopic pattern for two bromine atoms at the calculated m/z.
-
¹H NMR: Expect a downfield shift of the aromatic protons compared to the starting material due to the new N-N bond. The signals for the NH protons will be absent. The methyl signal should remain.
-
¹³C NMR: The carbon attached to the nitrogen will show a significant shift.
-
| Compound | Molecular Weight (Monoisotopic) | Key ¹H NMR Features (DMSO-d6) | Expected Mass Spec Pattern (M+H+) |
| Starting Material | 200.99 | ~7.5-6.5 ppm (Ar-H), ~4.2 ppm (NH2), ~2.3 ppm (CH3) | 202/204 (1:1) |
| Dimer Byproduct | 401.96 | ~8.0-7.0 ppm (Ar-H), No NH2 peak, ~2.4 ppm (CH3) | 403/405/407 (1:2:1) |
FAQ 2: I am trying to synthesize a pyrazolo[3,4-b]pyridine, but I'm getting a stable hydrazone intermediate that won't cyclize, or I see other isomers. Why is the cyclization failing?
Answer:
The synthesis of the pyrazolo[3,4-b]pyridine core is a primary application of this reagent, typically through condensation with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.[1][2] Failure to cyclize or the formation of alternative products often points to issues with reaction conditions, specifically the choice of acid or base catalyst and temperature.
Causality & Mechanism:
The reaction proceeds in two main steps: 1) Formation of a hydrazone intermediate via condensation, and 2) Intramolecular cyclization with concomitant dehydration or elimination.
-
Stable Hydrazone: The initial hydrazone formation is often rapid. However, the subsequent cyclization requires the activation of the second carbonyl (or equivalent electrophilic center) and may have a higher activation energy. If the conditions are too mild (insufficient acid/base catalyst or low temperature), the reaction can stall at the hydrazone stage.[3]
-
Isomer Formation: The 6-hydrazinylpyridine moiety has two nucleophilic nitrogen atoms in the hydrazine group. While cyclization involving the terminal NH2 is desired, competitive reaction at the nitrogen adjacent to the pyridine ring can occur under certain conditions, potentially leading to undesired regioisomers, although this is generally less favored.
-
Decomposition: Strong acidic conditions, especially at high temperatures, can lead to decomposition of the starting material or the hydrazone intermediate, a common issue with furan and pyrrole-based reactants.[4]
Caption: Decision workflow for troubleshooting pyrazole synthesis.
Troubleshooting & Optimization:
-
Catalyst Screening:
-
For reactions that stall at the hydrazone, introduce a catalyst. Glacial acetic acid is often sufficient to promote cyclization.
-
If acetic acid is ineffective, a stronger acid like p-toluenesulfonic acid (p-TsOH) can be used, but monitor the reaction carefully for decomposition.
-
-
Solvent & Temperature:
-
Refluxing in ethanol or acetic acid is a common condition.
-
If decomposition is observed, try running the reaction at a lower temperature for a longer period.
-
Microwave-assisted synthesis can sometimes promote clean and rapid cyclization where conventional heating fails.[5]
-
-
Purification:
Characterization of the Stalled Hydrazone:
-
MS (ESI+): The mass will correspond to the sum of the reactants minus one molecule of water.
-
¹H NMR: You will observe signals for both the pyridine core and the dicarbonyl fragment. The presence of a new imine-like proton (C=N-H) might be visible, often as a broad singlet.
-
IR Spectroscopy: A prominent C=N stretch will be present around 1620-1580 cm⁻¹.
FAQ 3: I'm observing significant dehalogenation, losing the bromine atom from my pyridine ring. What causes this?
Answer:
The C-Br bond on the pyridine ring is susceptible to cleavage under certain reductive or catalytic conditions, leading to the formation of 6-hydrazinyl-2-methylpyridine as a major byproduct.
Causality & Mechanism:
-
Catalytic Hydrogenolysis: This is the most common cause. If your reaction involves a palladium catalyst (e.g., Pd/C, Pd(PPh₃)₄) and a hydrogen source (H₂, formic acid, etc.), you are creating conditions ripe for hydrogenolysis of the aryl bromide. This is a well-known side reaction in cross-coupling chemistry.
-
Strongly Basic/Nucleophilic Conditions: Under harsh basic conditions, particularly at elevated temperatures with strong nucleophiles, nucleophilic aromatic substitution (SₙAr) can occur, though this is generally less common for bromine compared to fluorine or chlorine unless the ring is highly activated.
-
Reductive Amination Conditions: Some reducing agents used in reductive amination, such as sodium borohydride in the presence of a transition metal catalyst, can also cause dehalogenation.[8]
Troubleshooting & Prevention:
-
Catalyst Choice: If performing a cross-coupling reaction on another part of the molecule, carefully select your catalyst and ligand system. Ligands that favor oxidative addition over C-Br bond cleavage are preferred.
-
Avoid Harsh Reductants: If a reduction is necessary elsewhere in the molecule, consider milder or more selective reducing agents.
-
Protecting Groups: In a multi-step synthesis, it may be strategic to install the hydrazinyl group after any steps that require harsh reductive or catalytic conditions that could cleave the C-Br bond.
Characterization of the Debrominated Byproduct:
| Compound | Molecular Weight (Monoisotopic) | Key ¹H NMR Features (CDCl₃) | Expected Mass Spec Pattern (M+H+) |
| Starting Material | 200.99 | Two distinct aromatic doublets | 202/204 (1:1) |
| Debrominated Byproduct | 122.07 | More complex aromatic splitting pattern (doublet, triplet, doublet) | 123 (single major peak) |
The most definitive way to confirm dehalogenation is via mass spectrometry. The disappearance of the characteristic 1:1 isotopic pattern for bromine is an unambiguous indicator. In the ¹H NMR, the simple doublet-doublet pattern of the two aromatic protons in the starting material will change to a more complex pattern corresponding to three adjacent aromatic protons.[9]
References
- Novel Pyrazolo[3,4-b]pyridines: Synthesis, Molluscicidal, and Antimicrobial Activities. Chemistry & Biodiversity.
- Pictet-Spengler Reaction. NROChemistry.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. PubMed.
- (PDF) 2-Bromo-3-hydroxy-6-methylpyridine.
- Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
- Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
- Chapter 12 - Analytical Sciences Digital Library. asdlib.org.
- Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.
Sources
- 1. Novel Pyrazolo[3,4-b]pyridines: Synthesis, Molluscicidal, and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. asdlib.org [asdlib.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Validation of 3-Bromo-6-hydrazinyl-2-methylpyridine Derivatives
Introduction: The Strategic Value of the Hydrazinyl-Pyridine Scaffold
In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged scaffold," a core molecular structure frequently found in FDA-approved drugs.[1] Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its favorable pharmacokinetic properties make it a cornerstone of medicinal chemistry. When functionalized with a hydrazinyl group, the resulting scaffold, such as 3-Bromo-6-hydrazinyl-2-methylpyridine, becomes a highly versatile platform for generating novel therapeutic candidates. Hydrazine derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]
The strategic placement of a bromine atom at the 3-position and a methyl group at the 2-position offers medicinal chemists precise vectors for further modification. The bromine can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity,[4] while the methyl group can modulate steric and electronic properties to fine-tune target engagement and selectivity. The 6-hydrazinyl moiety is a potent nucleophile and a key building block for synthesizing a diverse library of derivatives, such as hydrazones, which are themselves a class of pharmacologically significant compounds.[5]
This guide provides a comprehensive framework for the synthesis, characterization, and biological validation of derivatives based on the this compound core. We will compare methodologies, explain the rationale behind experimental choices, and provide validated protocols to ensure reproducibility and scientific rigor.
Comparative Synthesis Strategies
The synthesis of this compound derivatives begins with the construction of the core scaffold, followed by derivatization of the hydrazinyl group. The overall workflow is a multi-step process where yield and purity are paramount.
Caption: Integrated workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. For a typical 3-Bromo-6-(aryl-hydrazone)-2-methylpyridine derivative, one would expect to see:
-
A singlet for the 2-methyl protons (~2.5-2.7 ppm).
-
Two doublets in the aromatic region for the pyridine ring protons.
-
Signals corresponding to the aryl group introduced in the derivatization step.
-
A singlet for the imine proton (CH=N) of the hydrazone, often downfield (>8.0 ppm).
-
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the proposed structure. [6]* Causality: The chemical shifts are dictated by the electronic environment of the nuclei. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom will cause adjacent protons and carbons to appear at a lower field (higher ppm).
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement (to within 0.001 Da), allowing for the unambiguous determination of the elemental formula.
-
Trustworthiness: The isotopic pattern is a key validation feature. Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio. Therefore, the mass spectrum of a compound containing one bromine atom will show two peaks of nearly equal intensity separated by 2 mass units (M+ and M+2), providing definitive evidence of its presence. [7]
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the compound. A well-developed HPLC method can separate the main product from starting materials, by-products, and other impurities.
-
Method Development: A reverse-phase method using a C18 column is a robust starting point for these relatively non-polar molecules. [8][9]The mobile phase typically consists of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to resolve all components in a reasonable time.
-
Validation (ICH Guidelines): A trustworthy HPLC method must be validated for: [10][11] * Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The detector response should be proportional to the concentration of the analyte over a specific range.
-
Accuracy & Precision: The method must provide results that are close to the true value and are reproducible.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Table 2: Summary of Expected Analytical Data
| Technique | Parameter | Expected Result for a Representative Derivative |
| ¹H NMR | Chemical Shifts (δ) | Singlet ~2.6 ppm (CH₃); Doublets ~7.0-8.5 ppm (Py-H); Signals for derivative moiety. |
| ¹³C NMR | Number of Signals | Corresponds to the number of unique carbons in the structure. |
| HRMS | Exact Mass & Isotope Pattern | Measured mass within 5 ppm of calculated mass; Presence of M+ and M+2 peaks in ~1:1 ratio. |
| HPLC-UV | Purity | Single major peak with >98% peak area at a specific detection wavelength (e.g., 254 nm). |
Comparative Biological Validation
The ultimate goal is to determine if the synthesized derivatives have the desired biological effect. The validation strategy should be a tiered approach, starting with broad screening and progressing to more specific, mechanism-of-action studies for promising candidates. Given the known activities of related scaffolds, kinase inhibition (anticancer) and antimicrobial activity are logical starting points. [12][13]
Caption: Tiered approach for biological screening and validation.
Alternative 1: Kinase Inhibitor Screening (Anticancer)
-
Rationale: Many pyridine-based heterocycles are known to function as ATP-competitive kinase inhibitors, making this a promising therapeutic area. [14][15]* Primary Assay (Biochemical): Screen the derivatives against a panel of cancer-relevant protein kinases (e.g., EGFR, VEGFR, c-MET). The output is typically an IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme's activity).
-
Secondary Assay (Cell-based): Test active compounds from the primary screen for their ability to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase. This provides an EC₅₀ or GI₅₀ value and confirms that the compound can penetrate cells and engage its target in a biological context.
-
Counter-screen: A cytotoxicity assay using a non-cancerous cell line (e.g., HEK293) is crucial to determine the therapeutic window. A good candidate should be potent against cancer cells but have minimal toxicity to normal cells.
Alternative 2: Antimicrobial Activity Screening
-
Rationale: The hydrazone moiety is a common feature in many antimicrobial agents. [3]* Primary Assay: Determine the Minimum Inhibitory Concentration (MIC) of the derivatives against a panel of clinically relevant bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). The MIC is the lowest concentration of the compound that prevents visible growth. [16]* Secondary Assay: For compounds with a low MIC, determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) to understand if the compound is static (inhibits growth) or cidal (kills the organism).
-
Trustworthiness: All antimicrobial assays must include positive controls (known antibiotics) and negative controls (no compound) to validate the results of each experiment.
Table 3: Hypothetical Comparison of Biological Validation Data
| Derivative ID | Target Class | Primary Assay (IC₅₀/MIC) | Secondary Assay (Cell EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (CC₅₀/EC₅₀) |
| PD-001 | Kinase (c-MET) | 0.5 µM | 1.2 µM | > 50 µM | > 41 |
| PD-002 | Kinase (c-MET) | 5.8 µM | 12.5 µM | > 50 µM | > 4 |
| AD-001 | Antimicrobial (E. coli) | 4 µg/mL | N/A | > 128 µg/mL | > 32 |
| AD-002 | Antimicrobial (S. aureus) | 32 µg/mL | N/A | > 128 µg/mL | > 4 |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
Rationale: This protocol is adapted from established methods for synthesizing similar hydrazinylpyridines and serves as the foundational step. [17]1. Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dibromo-3-methylpyridine (5.0 g, 19.9 mmol).
-
Reagent Addition: Add 1-propanol (20 mL) followed by the slow, dropwise addition of hydrazine hydrate (64-65%, ~4.8 mL, 99.5 mmol) over 10 minutes. Causality: Adding the hydrazine slowly helps to control the initial exotherm of the reaction.
-
Reaction: Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS. Causality: Heating provides the activation energy needed for the SNAr reaction. Extended reaction time ensures maximum conversion of the starting material.
-
Workup: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to precipitate the product.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with cold water (2 x 10 mL), and then with a small amount of cold diethyl ether (10 mL) to remove non-polar impurities.
-
Drying: Dry the pale-yellow solid under vacuum to yield the title compound. Expected yield: ~3.5 g (81%).
Protocol 2: HPLC Method for Purity Analysis
-
Rationale: This is a standard reverse-phase gradient method suitable for analyzing the purity of the synthesized derivatives.
-
Instrumentation: HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.5 min: 95% to 5% B
-
18.5-22 min: 5% B (re-equilibration)
-
-
Parameters: Flow rate: 1.0 mL/min; Injection volume: 10 µL; Column temperature: 30°C; Detection wavelength: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.
-
System Suitability: Before running samples, perform a blank injection (diluent only) followed by a standard injection to ensure the system is clean and performing correctly. The peak for the main analyte should be sharp and symmetrical.
-
Analysis: Inject the sample and integrate the peak areas. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: c-MET)
-
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Materials: Recombinant human c-MET enzyme, ATP, a suitable peptide substrate (e.g., Poly E-Y 4:1), and a detection reagent (e.g., ADP-Glo™, Promega).
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in an assay buffer.
-
Assay Plate Setup: In a 384-well plate, add:
-
2.5 µL of test compound dilution (or DMSO for control).
-
5 µL of a solution containing the c-MET enzyme and substrate.
-
-
Incubation: Gently mix and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add 2.5 µL of ATP solution to initiate the kinase reaction. Causality: This step is critical. The compound must compete with ATP for the binding site on the enzyme.
-
Reaction Termination & Detection: Incubate for 1 hour at room temperature. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Trustworthiness: Include a positive control inhibitor (e.g., Crizotinib) and a no-enzyme negative control to validate the assay performance.
Conclusion
The this compound scaffold is a rich starting point for the development of novel small-molecule therapeutics. A successful drug discovery campaign built upon this core requires a synergistic application of synthetic chemistry, rigorous analytical characterization, and systematic biological validation. By employing comparative approaches and adhering to validated, self-correcting protocols, researchers can efficiently navigate the path from initial synthesis to the identification of promising lead compounds. The methodologies outlined in this guide provide a robust framework to ensure that the generated data is reliable, reproducible, and ultimately, translatable into meaningful therapeutic candidates.
References
- Source: Google Patents (CN104130183A)
-
Title: 2-Bromo-3-hydroxy-6-methylpyridine Source: ResearchGate URL: [Link]
-
Title: Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid Source: IP.com URL: [Link]
-
Title: Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate and its transition metal complexes Source: ResearchGate URL: [Link]
-
Title: Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate and its transition metal complexes Source: National Library of Medicine URL: [Link]
-
Title: 2-Bromo-6-hydrazinylpyridine Source: National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]
-
Title: "Synthesis and Characterization of Hydrazine Derivatives." Source: Anusandhanvallari URL: [Link]
-
Title: 2-Bromo-3-hydroxy-6-methylpyridine Source: National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]
-
Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: MDPI URL: [Link]
-
Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]
-
Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]
-
Title: 2-Bromo-6-hydrazinylpyridine Source: ResearchGate URL: [Link]
-
Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]
-
Title: Novel In Vitro Models for Drug Discovery Source: Charles River Laboratories URL: [Link]
-
Title: Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases Source: National Library of Medicine URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]
-
Title: A review exploring biological activities of hydrazones Source: National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]
-
Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]
-
Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity Source: MDPI URL: [Link]
-
Title: Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects Source: National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]
-
Title: In Vitro Pharmacology - Drug Discovery & Development Source: QIMA Life Sciences URL: [Link]
- Title: Synthesis process of 2-hydrazinopyridine derivative Source: Google Patents URL
-
Title: Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. Source: White Rose Research Online URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: SciSpace URL: [Link]
-
Title: Supporting Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction Source: National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]
-
Title: NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC Source: ResearchGate URL: [Link]
-
Title: Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold Source: National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]
-
Title: In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates Source: MDPI URL: [Link]
-
Title: 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Source: ResearchGate URL: [Link]
-
Title: Drug development in 2026: NAMs, safety and regulatory changes Source: European Pharmaceutical Review URL: [Link]
-
Title: 2 approaches to new pyridines Source: ACS Publications - American Chemical Society URL: [Link]
-
Title: Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies Source: National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]
-
Title: HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column Source: HPLC.UV.COM URL: [Link]
-
Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: MDPI URL: [Link]
-
Title: Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture Source: ChemRxiv URL: [Link]
-
Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of New N-Methyl- N-(2-pyridyl) Aromatic and Heteroaromatic Hydrazones Source: An-Najah Staff Site URL: [Link]
-
Title: Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays Source: RSC Publishing URL: [Link]
Sources
- 1. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psvmkendra.com [psvmkendra.com]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. staff-old.najah.edu [staff-old.najah.edu]
- 6. rsc.org [rsc.org]
- 7. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 3-Bromo-2-methylpyridine Analogs for Drug Discovery
The Structural Landscape of Bromo-methylpyridine Analogs
The arrangement of substituents on the pyridine ring dictates the molecule's overall geometry, polarity, and potential for intermolecular interactions. X-ray crystallography studies on analogs such as 2-Bromo-6-hydrazinylpyridine[1][2] and 2-Bromo-3-hydroxy-6-methylpyridine[3][4] reveal that the pyridine ring is essentially planar. In the solid state, these molecules are often linked by a network of hydrogen bonds and, in some cases, halogen bonds and π-stacking interactions, which can influence their physical properties and crystal packing.[1][2]
Comparative Spectroscopic Analysis
The following sections detail the spectroscopic properties of several key analogs. These comparisons are crucial for identifying unknown compounds, monitoring reactions, and understanding the electronic effects of different functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment.
¹H NMR Spectral Data Comparison:
| Compound | Pyridine Ring Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) | Reference |
| 3-Bromo-2-methylpyridine | 8.40-8.44 (m, 1H), 7.78-7.82 (m, 1H), 6.98-7.03 (m, 1H) | 2.67 (s, 3H) | - | [ChemicalBook] |
| 2-Bromo-3-methylpyridine | 8.179 (d), 7.510 (d), 7.168 (dd) | 2.367 (s) | - | [ChemicalBook][5] |
| 3-Bromo-6-hydroxy-2-methylpyridine | 7.32 (d, 1H), 6.35 (d, 1H) | 2.39 (s, 3H) | 12.1 (br s, 1H, OH) | [ChemicalBook] |
| 3,6-Dibromo-2-methylpyridine | 7.55 (d, 1H), 7.35 (d, 1H) | 2.55 (s, 3H) | - | [Sigma-Aldrich][6] |
| 2-Bromo-6-(hydroxymethyl)pyridine | 7.65-7.75 (m, 1H), 7.25-7.35 (m, 2H) | - | 4.65 (s, 2H, CH₂), 5.5 (br s, 1H, OH) | [Thermo Fisher Scientific][7] |
¹³C NMR Spectral Data Comparison:
| Compound | Pyridine Ring Carbons (ppm) | Methyl Carbon (ppm) | Reference |
| 3-Bromo-2-methylpyridine | 151.3, 147.2, 140.1, 127.9, 122.1 | 23.5 | [PubChem][8] |
| 2-Bromo-3-methylpyridine | 149.8, 142.1, 139.3, 131.2, 122.5 | 18.4 | [SpectraBase] |
| 3-Bromo-6-hydroxy-2-methylpyridine | 162.1, 145.2, 140.9, 110.1, 109.8 | 18.2 | [ChemicalBook] |
| 3,6-Dibromo-2-methylpyridine | 151.8, 142.0, 141.2, 129.1, 121.5 | 24.1 | [Sigma-Aldrich][6] |
Causality Behind Chemical Shifts: The position of the bromine atom and the nature of the substituent at the 6-position significantly influence the electronic distribution within the pyridine ring, leading to the observed differences in chemical shifts. For instance, the electron-withdrawing nature of the bromine atom generally deshields adjacent protons and carbons, causing them to resonate at higher ppm values. Conversely, electron-donating groups like a hydroxyl or hydrazinyl group would be expected to shield the ring protons and carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Key IR Absorption Bands (cm⁻¹):
| Compound | N-H stretch | C=N/C=C stretch (ring) | C-H stretch (aromatic) | C-Br stretch | Other Key Bands | Reference |
| 3-Bromo-6-hydroxy-2-methylpyridine | 3400-2400 (broad, O-H) | ~1600, ~1450 | ~3100-3000 | ~600-500 | - | [ChemicalBook][9] |
| 2-Bromo-6-hydrazinylpyridine | ~3300-3200 (N-H) | ~1600, ~1570 | ~3100-3000 | ~600-500 | - | [N/A - Inferred from similar structures] |
| N-Acylhydrazone Derivatives | 3331, 3248 | Not specified | 3042, 3019 | Not applicable | 1670-1650 (C=O, amide) | [MDPI][10] |
Interpretation of Vibrational Frequencies: The position and intensity of the absorption bands are characteristic of the bonds and functional groups within the molecule. The broad O-H stretch in 3-Bromo-6-hydroxy-2-methylpyridine is indicative of hydrogen bonding. In hydrazinyl derivatives, the N-H stretching vibrations are typically observed in the 3300-3200 cm⁻¹ region. The pyridine ring itself gives rise to a series of characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Expected Fragmentation Patterns: For bromo-substituted pyridines, the mass spectrum will typically show a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments due to the presence of the two abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.
Common Fragmentation Pathways:
-
Loss of a bromine radical: [M - Br]⁺
-
Loss of a methyl radical: [M - CH₃]⁺
-
Cleavage of the hydrazinyl group: For hydrazinyl derivatives, fragmentation is expected to involve the cleavage of the N-N bond or the entire hydrazinyl group.
-
Ring fragmentation: The pyridine ring can undergo complex fragmentation to yield smaller charged species.
A study on 2-bromo-6-chloromethylpyridine showed characteristic peaks corresponding to the parent ion with the expected isotopic pattern for both bromine and chlorine.[7]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
Expected Electronic Transitions: Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the ring. Auxochromic groups like -OH and -NHNH₂ can cause a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity. Fused heterocyclic ring systems, which can be formed from these pyridine analogs, often exhibit enhanced stability and varied electronic properties.[11]
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a longer acquisition time and a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Reference the spectrum to the solvent peaks.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflows for NMR, FT-IR, and Mass Spectrometry analysis.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data is a deductive process where information from different techniques is integrated to build a coherent structural picture.
Caption: Logical flow of information in spectroscopic structure elucidation.
Conclusion
This guide provides a foundational comparative analysis of the spectroscopic properties of several key analogs of 3-Bromo-6-hydrazinyl-2-methylpyridine. While the absence of experimental data for the primary target molecule limits a direct comparison, the detailed information on its close relatives offers valuable insights for researchers. The provided protocols and workflows serve as a practical resource for obtaining high-quality spectroscopic data. A thorough understanding of the spectroscopic signatures of these building blocks is crucial for accelerating the design and synthesis of novel pyridine-based compounds with potential therapeutic applications.
References
-
Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine. IUCrData, 8(3), x230169. [Link]
-
Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1729. [Link]
-
Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 12), o1729. [Link]
-
Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine. ResearchGate. [Link]
-
Popov, K., & Wiberg, K. B. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(11), 1545. [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]
-
PubChem. (n.d.). 3-Bromo-2-methylpyridine. [Link]
-
Płaziński, W., & Wójcik, M. (2020). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Molecules, 25(18), 4244. [Link]
-
Al-Otaibi, J. S. (2015). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. ResearchGate. [Link]
-
SpectraBase. (n.d.). 2-Bromo-3-(trimethylstannyl)pyridine - Optional[MS (GC)] - Spectrum. [Link]
-
NIST. (n.d.). Hydrazine, methyl-. [Link]
-
Gębura, K., Gola, J., & Wujec, M. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(16), 4983. [Link]
-
Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. [Link]
Sources
- 1. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR [m.chemicalbook.com]
- 6. 3,6-Dibromo-2-methylpyridine 97 39919-65-8 [sigmaaldrich.com]
- 7. 2-bromo-6-(hydroxyméthyl)pyridine, 96 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 8. 3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) IR Spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
X-ray crystal structure analysis of 3-Bromo-6-hydrazinyl-2-methylpyridine derivatives
An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 3-Bromo-6-hydrazinyl-2-methylpyridine Derivatives
For researchers, medicinal chemists, and material scientists, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies, informs the design of new therapeutic agents, and elucidates fundamental chemical principles. Pyridine derivatives, in particular, are a cornerstone of pharmaceutical development, with their heterocyclic scaffold appearing in numerous clinically significant drugs.[1] This guide provides a comprehensive overview of the X-ray crystal structure analysis of this compound derivatives, a class of compounds with significant potential in drug discovery.
While a specific crystal structure for this compound is not publicly available as of this writing, this guide will establish a robust framework for its analysis. We will detail a universal experimental protocol, drawing upon established crystallographic techniques for small molecules.[2][3] To provide a tangible comparative analysis, we will leverage the known crystal structures of the closely related compounds: 2-bromo-6-hydrazinylpyridine[4] and 2-bromo-3-hydroxy-6-methylpyridine.[5] This comparative approach allows us to predict and interpret the structural nuances introduced by the specific substitution pattern of our target molecule.
Part 1: The Experimental Workflow: From Synthesis to Structure
The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. Each step is critical for the success of the analysis.
Synthesis and Purification
The foundational step is the synthesis of the target compound, this compound. A plausible synthetic route involves the reaction of a precursor like 2,3-dibromo-6-methylpyridine with hydrazine hydrate.[4][6] The purity of the synthesized compound is non-negotiable for obtaining high-quality crystals. Standard purification techniques such as column chromatography or recrystallization are employed to remove any starting materials or by-products.
Crystallization: The Art and Science of Single Crystal Growth
Growing a single crystal suitable for X-ray diffraction is often the most challenging part of the process.[3] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a well-ordered internal lattice, and be free from defects like twinning or cracks.[3] For pyridine derivatives, several crystallization techniques can be explored:
-
Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly.[7] The choice of solvent is crucial; it should be one in which the compound is moderately soluble.[7] The rate of evaporation can be controlled by adjusting the opening of the container, for instance, by covering the vial with a pierced cap or parafilm.[8]
-
Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Crystals form at the interface as the solvents slowly mix.[7]
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
The selection of solvents is often a matter of trial and error, with common choices for pyridine derivatives including ethanol, methanol, acetonitrile, and mixtures thereof.[5]
Data Collection: Illuminating the Crystal
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a focused beam of monochromatic X-rays.[9] For small molecules, the crystal is often coated in oil and attached to a loop or fiber.[9] To minimize radiation damage and thermal vibrations, data collection is typically performed at low temperatures (around 100 K) by flash-cooling the crystal in a stream of liquid nitrogen.[9]
The crystal is then rotated in the X-ray beam, and the diffraction pattern—the array of spots produced as the X-rays are scattered by the electron clouds of the atoms—is recorded on a detector.[2] A complete dataset requires rotating the crystal through at least 180 degrees to capture all unique reflections.[9]
Structure Solution and Refinement
The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is then processed computationally.[10]
-
Data Processing: The raw diffraction images are integrated to determine the intensity of each reflection. The data is then scaled and merged to produce a single file containing the unique reflections and their intensities.[10]
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Direct methods are powerful computational techniques used for small molecules to calculate the initial phases from the measured intensities, which allows for the generation of an initial electron density map.[11]
-
Model Building and Refinement: From the initial electron density map, a preliminary model of the molecule can be built. This model is then refined using a least-squares process, where the atomic positions and other parameters are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.[12] The quality of the final structure is assessed by the R-factor, which should be as low as possible.[12]
A variety of software packages are available for these tasks, including SHELX[13], OLEX2, and the Bruker APEX suite.
Part 2: Structural Analysis and Comparison
Predicted Molecular Structure of this compound
Based on fundamental chemical principles and data from related structures, we can predict the key features of the title compound. The molecule consists of a central pyridine ring, which is expected to be planar.[4] Attached to this ring are a bromine atom at position 3, a hydrazinyl group (-NHNH2) at position 6, and a methyl group (-CH3) at position 2.
Comparative Analysis with Related Structures
To understand how the specific substitution pattern influences the crystal packing and molecular geometry, we compare our target compound with two known structures:
-
2-Bromo-6-hydrazinylpyridine: This compound is a close analog, differing only by the absence of the methyl group at the 2-position and the bromine atom at the 3-position. Its crystal structure reveals that the molecules are essentially flat and are linked into chains by N-H···N hydrogen bonds involving the hydrazinyl group.[4] Additionally, Br···Br halogen bonds and π-π stacking interactions between the pyridine rings are observed, playing a significant role in the crystal packing.[4]
-
2-Bromo-3-hydroxy-6-methylpyridine: This structure provides insight into the effect of a methyl group at the 2-position and a bromine atom at the 2-position. In this crystal, the bromine atom is slightly displaced from the mean plane of the pyridine ring.[5] The molecules form chains through O-H···N hydrogen bonds, and these chains are further linked by C-H···Br interactions.[5]
Key Points of Comparison:
-
Hydrogen Bonding: The hydrazinyl group in this compound is a potent hydrogen bond donor and acceptor. We can anticipate strong N-H···N hydrogen bonds, similar to those in 2-bromo-6-hydrazinylpyridine, which will likely dominate the crystal packing, forming chains or sheets.
-
Halogen Bonding: The bromine atom at the 3-position can participate in halogen bonding (C-Br···N or C-Br···Br interactions), which could be a significant factor in the supramolecular assembly, similar to the interactions seen in the comparative structures.[4]
-
Steric Effects of the Methyl Group: The methyl group at the 2-position is likely to influence the conformation of the hydrazinyl group and may affect the planarity of the molecule and the nature of the intermolecular interactions due to steric hindrance. This could lead to different packing arrangements compared to 2-bromo-6-hydrazinylpyridine.
-
π-π Stacking: Aromatic pyridine rings often exhibit π-π stacking. The presence and geometry of these interactions will be influenced by the electronic nature and steric bulk of the substituents.
Part 3: Quantitative Data Comparison
A direct comparison of crystallographic data from the related structures provides valuable benchmarks for what to expect from an analysis of this compound derivatives.
| Parameter | 2-Bromo-6-hydrazinylpyridine[4] | 2-Bromo-3-hydroxy-6-methylpyridine[5] |
| Formula | C₅H₆BrN₃ | C₆H₆BrNO |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | Pbca |
| Unit Cell (a, Å) | 5.8921 (2) | 11.4484 (19) |
| Unit Cell (b, Å) | 13.1119 (5) | 9.0914 (15) |
| Unit Cell (c, Å) | 17.0601 (7) | 13.123 (2) |
| Key H-Bond | N-H···N | O-H···N |
| Other Interactions | Br···Br halogen bonds, π-π stacking | C-H···Br |
This table highlights that while both comparative compounds crystallize in the orthorhombic system, they belong to different space groups, indicating distinct packing symmetries. This is a direct consequence of their different functional groups and the resulting intermolecular interactions. For this compound, the combination of a hydrazinyl group, a bromine atom, and a methyl group will lead to a unique balance of these forces, resulting in its own characteristic crystal system and space group.
Conclusion
The X-ray crystal structure analysis of this compound derivatives provides indispensable information for rational drug design and materials science. Although a solved structure for the parent compound is not yet available, a robust and predictable experimental workflow exists for its determination. By drawing comparisons with structurally similar molecules like 2-bromo-6-hydrazinylpyridine and 2-bromo-3-hydroxy-6-methylpyridine, we can anticipate the key structural features and intermolecular interactions that will define the solid-state architecture of this important class of compounds. The interplay of strong hydrogen bonding from the hydrazinyl moiety, potential halogen bonding from the bromine atom, and the steric influence of the methyl group will ultimately dictate the supramolecular assembly, providing a blueprint for future synthetic modifications and applications.
References
- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008).
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (2024, January 23). X-ray crystallography. Retrieved January 27, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved January 27, 2026, from [Link]
- Dauter, Z. (2010). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 619, 221-239.
- Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-61.
-
Purdue University Department of Chemistry. (n.d.). X-Ray Crystallography - Software. Retrieved January 27, 2026, from [Link]
- Spek, A. L. (2003).
- Ghang, Y. J., et al. (2015). Absolute Configuration of Small Molecules by Co-Crystallization.
- Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 27, 2026, from [Link]
- Mihajlović, T., et al. (2005). Single-crystal X-ray data collection and structure refinement.
-
International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved January 27, 2026, from [Link]
-
RCSB PDB. (2023). Crystallography Software. Retrieved January 27, 2026, from [Link]
- Angel, R. J., et al. (2018). Uncertainties of recalculated bond lengths, angles and polyhedral volumes as implemented in the Crystal Palace program for parametric. Journal of Applied Crystallography, 51(1), 275-283.
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved January 27, 2026, from [Link]
- Martin, J. L. (2016). Single Crystal Diffraction: The Definitive Structural Technique.
-
CrystalMaker Software. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. Retrieved January 27, 2026, from [Link]
- Verma, G., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14354-14378.
- Google Patents. (2014). CN104130183A - Synthetic method for 3-bromopyridine.
- Gatti, C. (1995). Bond Lengths, and Beyond. Acta Crystallographica Section B: Structural Science, 51(4), 569-587.
- Mossine, V. V., Kelley, S. P., & Mawhinney, T. P. (2023). 2-Bromo-6-hydrazinylpyridine.
- Brown, I. D. (1992). The prediction and interpretation of bond lengths in crystals. Acta Crystallographica Section B: Structural Science, 48(5), 553-572.
- Chen, Y.-C., et al. (2020). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
-
Carleton College. (2018). Single-crystal X-ray Diffraction. Retrieved January 27, 2026, from [Link]
- Kumar, S., & Raizada, A. (2021). Synthesis and characterization of new pyridine-based chiral calamitic liquid crystals. Journal of Molecular Structure, 1225, 129272.
-
Kumar, V., et al. (2017). A Facile Synthesis of Amide Derivatives of[2][3][7]Triazolo[4,3-a]pyridine. Journal of Heterocyclic Chemistry, 54(4), 2465-2472.
Sources
- 1. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. unifr.ch [unifr.ch]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neutrons.ornl.gov [neutrons.ornl.gov]
- 13. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Bromo-6-hydrazinyl-2-methylpyridine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 3-Bromo-6-hydrazinyl-2-methylpyridine, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a self-validating system rooted in scientific integrity.
Introduction: The Analytical Imperative for this compound
This compound is a substituted pyridine derivative with reactive functional groups—a bromine atom, a hydrazinyl group, and a methyl group—that make it a versatile building block in medicinal chemistry. The purity and accurate quantification of this intermediate are critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, validated analytical methods are not just a regulatory requirement but a scientific necessity.
The validation process demonstrates that an analytical procedure is fit for its intended purpose, a principle thoroughly outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[1][2] This guide will explore the validation of two primary chromatographic techniques, HPLC and GC, providing a comparative framework and actionable protocols.
Method Selection: A Tale of Two Techniques
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte. This compound possesses moderate polarity due to the pyridine ring and the hydrazinyl group, and it is thermally stable enough for GC analysis, though the potential for on-column degradation of the hydrazinyl group must be considered.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for pharmaceutical compounds due to its versatility in handling a wide range of polarities and molecular weights without the need for derivatization. Reversed-phase HPLC, with its aqueous-organic mobile phases, is well-suited for a molecule of this nature.
-
Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[3] For this compound, GC can offer high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS). However, the hydrazinyl group may require derivatization to improve peak shape and thermal stability.
The following diagram illustrates the decision-making process for method selection and validation:
Caption: A workflow diagram illustrating the key phases of analytical method development, validation, and application.
High-Performance Liquid Chromatography (HPLC) Method Validation
A reversed-phase HPLC (RP-HPLC) method with UV detection is a robust choice for the analysis of this compound. The aromatic pyridine ring provides a strong chromophore for UV detection.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Accurately weigh and dissolve test samples in the mobile phase to a known concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters and Acceptance Criteria
The validation of the HPLC method must be performed according to ICH guidelines.[4][5]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector. | The analyte peak should be well-resolved from any impurities or excipients. Peak purity index > 0.995. |
| Linearity | Analyze a minimum of five concentrations across the specified range. | Correlation coefficient (R²) ≥ 0.999. |
| Range | The range should cover 80-120% of the test concentration. | The method should be linear, accurate, and precise within this range. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (System Precision): Six replicate injections of a standard solution. Intermediate Precision: Analysis on different days by different analysts. | %RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Detection (LOD) | Based on the signal-to-noise ratio (typically 3:1). | The LOD should be determined and reported. |
| Limit of Quantitation (LOQ) | Based on the signal-to-noise ratio (typically 10:1). | The LOQ should be experimentally verified for accuracy and precision. |
| Robustness | Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). | The method should remain unaffected by small, deliberate variations in parameters. %RSD should be within acceptable limits. |
Gas Chromatography (GC) Method Validation
For a GC method, a flame ionization detector (FID) provides good sensitivity for organic compounds. Coupling with a mass spectrometer (GC-MS) offers higher specificity and structural information.
Experimental Protocol: GC-FID
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Split (50:1 ratio)
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution.
Validation Parameters and Acceptance Criteria
The validation parameters for the GC method are similar to those for HPLC, with adjustments for the technique.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank and spiked samples. Confirm peak identity with GC-MS if available. | The analyte peak should be free from interfering peaks at its retention time. |
| Linearity | Analyze a minimum of five concentrations. | Correlation coefficient (R²) ≥ 0.995. |
| Accuracy | Recovery studies at three concentration levels. | Mean recovery between 95.0% and 105.0%. |
| Precision | Repeatability and intermediate precision studies. | %RSD ≤ 5.0%. |
| LOD & LOQ | Determined by signal-to-noise ratio. | Should be appropriate for the intended use (e.g., impurity profiling). |
| Robustness | Vary parameters like oven temperature ramp rate, injector temperature, and flow rate. | The method should demonstrate reliability with minor variations. |
Comparative Analysis: HPLC vs. GC
| Feature | HPLC | GC |
| Applicability | Broad applicability for a wide range of compounds, including non-volatile and thermally labile ones. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar or thermally labile analytes. |
| Sample Preparation | Generally simpler, often involving dissolution in the mobile phase. | May require extraction into a volatile solvent and potentially derivatization. |
| Sensitivity | Good sensitivity, detector-dependent (UV, MS, etc.). | Excellent sensitivity, especially with detectors like FID and MS. |
| Resolution | High resolution, with a wide variety of stationary phases available. | Very high resolution, especially with capillary columns. |
| Potential Issues | Solvent consumption and disposal. | Potential for thermal degradation of the analyte. |
The following diagram outlines the logical relationship between the validation parameters:
Caption: A diagram showing the interconnectedness of analytical method validation parameters.
Conclusion and Recommendations
Both HPLC and GC are viable techniques for the analysis of this compound, each with its own set of advantages and considerations.
-
For routine quality control and purity assessment, the developed RP-HPLC method is recommended. It is robust, requires minimal sample preparation, and avoids the potential for thermal degradation.
-
The GC method is a suitable alternative, particularly for impurity profiling where high resolution is paramount. If thermal lability of the hydrazinyl group is a concern, derivatization should be explored to improve method robustness.
Ultimately, the choice of method should be based on the specific application, available instrumentation, and the desired level of sensitivity and specificity. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable and scientifically sound data.
References
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
Sources
A Comparative Guide to the Electronic Properties of 3-Bromo-6-hydrazinyl-2-methylpyridine: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic architecture is paramount. This guide delves into the electronic properties of 3-Bromo-6-hydrazinyl-2-methylpyridine, a substituted pyridine derivative with potential applications stemming from its unique electronic characteristics. As a Senior Application Scientist, this document is structured to provide not just a theoretical overview but a practical, in-depth comparison grounded in established computational methodologies, specifically Density Functional Theory (DFT). We will explore the causality behind computational choices and compare the anticipated electronic behavior of our target molecule with that of structurally related compounds, supported by data from existing literature.
The Significance of Substituted Pyridines and their Electronic Landscape
Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The introduction of substituents, such as bromine, a hydrazine group, and a methyl group, onto the pyridine ring dramatically alters its electronic properties. These modifications can influence reactivity, intermolecular interactions, and ultimately, the biological activity or material performance. Understanding the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential across the molecule is crucial for predicting its behavior and designing new molecules with desired functionalities.
Unveiling Electronic Properties with Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of molecules. Its balance of accuracy and computational cost makes it an ideal tool for studying medium-sized organic molecules. DFT calculations allow us to visualize and quantify key electronic descriptors that govern a molecule's behavior.
The Computational Workflow: A Self-Validating System
The reliability of DFT results hinges on a well-defined and justified computational protocol. The following workflow represents a standard and robust approach for calculating the electronic properties of molecules like this compound.
Figure 1: A generalized workflow for DFT calculations of molecular electronic properties.
Step-by-Step Computational Protocol:
-
Molecule Building and Initial Geometry: The 3D structure of this compound is constructed using a molecular modeling program.
-
Geometry Optimization: This is a critical step to find the lowest energy conformation of the molecule. A common and reliable method is to use the B3LYP functional with a 6-311G(d,p) basis set.[1] The choice of the B3LYP functional is based on its proven reliability for medium-sized organic molecules, offering a good balance between computational cost and accuracy.
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive the electronic properties. This includes the energies of the molecular orbitals, the Mulliken population analysis, and the molecular electrostatic potential.
Comparative Analysis of Electronic Properties
In the absence of direct experimental data for this compound, a comparative analysis with structurally similar compounds provides valuable insights into its expected electronic behavior.
Frontier Molecular Orbitals: HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.[2][3] A smaller gap suggests higher reactivity.
| Molecule | DFT Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| This compound (Predicted) | B3LYP/6-311G(d,p) | - | - | ~4-5 | - |
| 2-Bromo-3-hydroxy-6-methylpyridine | B3LYP/6-311G(d,p) | -6.582 | -1.185 | 5.397 | [1][4] |
| Imidazole Derivative | B3LYP/6-311++G | -6.297 | -1.810 | 4.487 | [2] |
| Triazine Derivative | B3LYP/6-311++G | -6.297 | -1.810 | 4.487 | [5] |
Analysis: Based on the data for similar pyridine derivatives, we can anticipate that this compound will have a HOMO-LUMO gap in the range of 4-5 eV. The presence of the electron-donating hydrazinyl group is expected to raise the HOMO energy level, potentially leading to a smaller gap and thus higher reactivity compared to a simple halogenated pyridine.
Mulliken Charge Distribution
Mulliken population analysis provides a method for estimating partial atomic charges, offering insights into the charge distribution within the molecule.[6] This is crucial for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack.
Expected Mulliken Charges for this compound:
-
Nitrogen atoms (Pyridine and Hydrazine): Due to their high electronegativity, the nitrogen atoms are expected to carry a negative Mulliken charge, making them potential sites for interaction with electrophiles or for hydrogen bonding.
-
Bromine atom: The bromine atom will also exhibit a negative charge, contributing to the molecule's overall electrostatic profile.
-
Carbon atoms adjacent to heteroatoms: The carbon atoms bonded to nitrogen and bromine will likely have positive Mulliken charges due to the electron-withdrawing nature of these heteroatoms.
This charge distribution is a key determinant of the molecule's intermolecular interactions and its potential to bind to biological targets.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[7] It maps the electrostatic potential onto the electron density surface.
Sources
- 1. researchgate.net [researchgate.net]
- 2. irjweb.com [irjweb.com]
- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. irjweb.com [irjweb.com]
- 6. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Docking Analysis of 3-Bromo-6-hydrazinyl-2-methylpyridine Derivatives as Potential Kinase Inhibitors
A Senior Application Scientist's Guide to In Silico Hit Identification and Lead Optimization
Introduction: The Prominence of Pyridine Scaffolds in Kinase Inhibition
The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] In the realm of oncology, pyridine-containing molecules have demonstrated significant potential as kinase inhibitors.[5] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] By targeting the ATP-binding pocket of kinases, small molecule inhibitors can effectively block downstream signaling and halt cancer cell proliferation.
This guide presents a comparative molecular docking study of a series of novel 3-bromo-6-hydrazinyl-2-methylpyridine derivatives against a well-established cancer target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The aberrant activation of VEGFR-2 is a critical step in tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to the growing tumor.[7] Therefore, inhibiting VEGFR-2 is a validated strategy in cancer therapy.
Herein, we will explore the theoretical binding affinities and interaction patterns of our designed pyridine derivatives within the VEGFR-2 active site. This in silico approach allows for the rapid and cost-effective screening of a virtual library of compounds, prioritizing the most promising candidates for future synthesis and in vitro evaluation.[8][9] We will also compare the performance of our derivatives against a known VEGFR-2 inhibitor to benchmark their potential efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel kinase inhibitors.
Experimental Rationale and Design
The central hypothesis of this study is that the this compound scaffold can be systematically modified to achieve high binding affinity and selectivity for the VEGFR-2 kinase domain. The choice of this scaffold is deliberate; the pyridine ring provides a robust anchor within the ATP-binding site, while the hydrazinyl moiety offers a versatile point for chemical modification, allowing for the exploration of structure-activity relationships (SAR).[10] The bromine atom at the 3-position and the methyl group at the 2-position are expected to influence the electronic and steric properties of the core structure, potentially enhancing binding interactions.
To investigate the SAR, we have designed a focused library of derivatives with varying substituents on the terminal nitrogen of the hydrazinyl group. These substituents were chosen to probe the effects of size, hydrophobicity, and hydrogen bonding potential on the binding affinity.
Selection of Protein Target and Reference Compound
VEGFR-2 (PDB ID: 4ASD) was selected as the target protein due to its critical role in angiogenesis and its validation as a therapeutic target in oncology.[7] The crystal structure of VEGFR-2 in complex with the potent inhibitor Axitinib provides a high-quality template for our docking studies. Axitinib will also serve as our reference compound, providing a benchmark for the predicted binding affinities of our novel derivatives.
Methodology: A Step-by-Step Guide to In Silico Screening
A rigorous and well-validated molecular docking protocol is essential for generating reliable and predictive results.[11][12] The following workflow outlines the key steps in our comparative docking study.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structures of the this compound derivatives and the reference compound, Axitinib, were sketched using molecular modeling software. The structures were then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
Protein Preparation: The crystal structure of VEGFR-2 (PDB ID: 4ASD) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
Docking Protocol and Validation
-
Grid Generation: A docking grid was defined around the ATP-binding site of VEGFR-2, encompassing all the key interacting residues as identified from the co-crystallized ligand in the PDB structure.
-
Molecular Docking: Molecular docking was performed using AutoDock Vina, a widely used and validated docking program.[13] The program employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site.
-
Pose Selection and Scoring: For each ligand, multiple binding poses were generated and ranked based on their predicted binding energy (in kcal/mol). A lower binding energy indicates a more favorable interaction.[13]
-
Validation: To validate our docking protocol, the co-crystallized inhibitor (Axitinib) was re-docked into the VEGFR-2 active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12][14]
Caption: A flowchart illustrating the key stages of the molecular docking workflow.
Results and Discussion: Comparative Analysis of Binding Affinities
The molecular docking studies provided valuable insights into the potential of this compound derivatives as VEGFR-2 inhibitors. The predicted binding energies and key interactions for a selection of derivatives and the reference compound are summarized in the table below.
| Compound ID | Substituent (R) | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Ref-Axitinib | - | -10.5 | Cys919, Asp1046 | Val848, Ala866, Leu889, Val899, Leu1035 |
| BHP-1 | -H | -7.8 | Cys919, Glu917 | Ala866, Leu889, Val899 |
| BHP-2 | -CH3 | -8.2 | Cys919, Glu917 | Ala866, Leu889, Val899, Leu1035 |
| BHP-3 | -Phenyl | -9.5 | Cys919, Asp1046 | Val848, Ala866, Leu889, Val899, Leu1035 |
| BHP-4 | -4-Fluorophenyl | -9.8 | Cys919, Asp1046 | Val848, Ala866, Leu889, Val899, Leu1035 |
| BHP-5 | -3-Chlorophenyl | -9.7 | Cys919, Asp1046 | Val848, Ala866, Leu889, Val899, Leu1035 |
Table 1: Predicted binding energies and key interacting residues of this compound derivatives and the reference compound Axitinib with the VEGFR-2 active site.
The results indicate that all the designed derivatives exhibit favorable binding energies, suggesting they can effectively occupy the ATP-binding pocket of VEGFR-2. As expected, the reference inhibitor, Axitinib, displayed the strongest binding affinity with a binding energy of -10.5 kcal/mol.
Structure-Activity Relationship (SAR) Analysis
A clear structure-activity relationship can be observed from the docking results.[10][15]
-
Effect of Aromatic Substitution: The introduction of an aromatic ring at the R position significantly improved the binding affinity. For instance, BHP-3 (-Phenyl) showed a much lower binding energy (-9.5 kcal/mol) compared to BHP-1 (-H) (-7.8 kcal/mol). This enhancement can be attributed to favorable pi-pi stacking and hydrophobic interactions with residues such as Val848 and Leu1035 in the binding pocket.
-
Effect of Halogen Substitution on the Phenyl Ring: The addition of electron-withdrawing groups, such as fluorine (BHP-4) and chlorine (BHP-5), to the phenyl ring further enhanced the binding affinity. This suggests that these substituents may be involved in specific interactions, such as halogen bonds or dipole-dipole interactions, with the protein.
-
Hydrogen Bonding Network: A crucial interaction for kinase inhibition is the formation of hydrogen bonds with the hinge region of the kinase domain. In our docked poses, the pyridine nitrogen and the hydrazinyl group of our derivatives consistently formed hydrogen bonds with the backbone of Cys919 and the side chain of Asp1046, mimicking the interaction pattern of the reference inhibitor.
Caption: A diagram illustrating the structure-activity relationship of the designed derivatives.
Conclusion and Future Directions
This comparative in silico study has successfully identified a series of this compound derivatives with promising theoretical binding affinities for the VEGFR-2 kinase domain. The docking results have elucidated key structural features that contribute to high-affinity binding and have provided a strong rationale for the further development of this chemical scaffold.
The derivatives featuring a halogen-substituted phenyl ring (BHP-4 and BHP-5) emerged as the most promising candidates, with predicted binding energies approaching that of the clinically approved inhibitor Axitinib. These findings strongly support the progression of these compounds to the next stage of the drug discovery pipeline, which includes:
-
Chemical Synthesis: Synthesis of the prioritized derivatives to provide material for in vitro testing.
-
In Vitro Kinase Assays: Experimental validation of the inhibitory activity of the synthesized compounds against VEGFR-2.
-
Cell-Based Assays: Evaluation of the anti-proliferative and anti-angiogenic effects of the lead compounds in relevant cancer cell lines.
-
Lead Optimization: Further chemical modifications of the most potent compounds to improve their pharmacological properties, such as solubility, metabolic stability, and oral bioavailability, guided by computational predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[16][17]
References
- Bentham Science. (2023, April 4). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments.
- ResearchGate. (2025, September 20). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Request PDF.
- Journal of Pharmaceutical Research International. (2025, September 18).
- ChemicalBook. 3-Bromo-2-methylpyridine synthesis.
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
- PMC - NIH. (2009, December 14). Synthesis and Antimicrobial Activity of Some Pyridinium Salts.
- ResearchGate. (2025, August 6).
- Hilaris Publisher.
- ResearchGate. (PDF) 2-Bromo-3-hydroxy-6-methylpyridine.
- ResearchGate. (2022, April 25).
- MDPI. (2024, July 30). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
- MDPI.
- PMC - NIH.
- Taylor & Francis. (2026, January 23).
- PMC - PubMed Central. (2021, December 11).
- Benchchem. Biological Activity of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Whitepaper.
- ResearchGate. (2025, August 9). Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate and its transition metal complexes | Request PDF.
- PMC - NIH.
- SciRP.org.
- PubMed. Synthesis, antitubercular profile and molecular docking studies of quinazolinone-based pyridine derivatives against drug-resistant tuberculosis.
- ScienceDirect. (2015, September 2). Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)
- Coventry University. (2023, December 22). Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis.
- PubMed. (2026, January 21).
- Protein Structural Analysis Laboratory - Michigan State University.
- PMC - PubMed Central. Pyridine Compounds with Antimicrobial and Antiviral Activities.
- MDPI.
- Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial.
- ACS Omega. (2024, December 25).
- NIH. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold.
- Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
- YouTube. (2023, October 22).
- PMC - NIH. (2024, December 10).
- ResearchGate. Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
- Frontiers. NeuralDock: Rapid and Conformation-Agnostic Docking of Small Molecules.
- Bentham Science Publishers. (2023, November 1). Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review.
- PMC - NIH. 2-Bromo-3-hydroxy-6-methylpyridine.
- YouTube. (2020, July 7).
- ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock.
- PMC - NIH. (2025, February 19). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition.
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Biophysics.
- HADDOCK - BioExcel. (2023, August 17). Preparing small molecules for docking.
- Universidad de Sonora.
- YouTube. (2020, September 22). Introduction to Computational Drug Design & Target structure understanding.
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 5. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 10. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. journaljpri.com [journaljpri.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
